5-chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro-substituted pyrimidine core, an ethylsulfanyl group at position 2, and a 2,6-dichlorophenyl carboxamide moiety. This compound belongs to a class of heterocyclic molecules with demonstrated relevance in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
5-chloro-N-(2,6-dichlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3OS/c1-2-21-13-17-6-9(16)11(19-13)12(20)18-10-7(14)4-3-5-8(10)15/h3-6H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGROBMSTYFXQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Ethylsulfanyl Groups: Chlorination can be done using reagents like thionyl chloride, while the ethylsulfanyl group can be introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods would involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could yield various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of 5-chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, related pyrimidine derivatives have been tested for their efficacy against Mycobacterium tuberculosis and other pathogens, demonstrating potential as new antimicrobial agents .
Case Study: Antimycobacterial Activity
In vitro studies have demonstrated that certain pyrimidine derivatives exhibit minimal inhibitory concentrations (MICs) comparable to established antimycobacterial drugs. This suggests that this compound could be further evaluated for its effectiveness against resistant strains of M. tuberculosis.
Anticancer Properties
The compound has also been investigated for its potential anticancer activities. Research indicates that similar compounds can inhibit pathways involved in cell proliferation and induce apoptosis in cancer cells. The mechanism of action may involve interaction with specific enzymes or receptors associated with cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
In experimental models, pyrimidine derivatives have shown promise in inhibiting the growth of various cancer cell lines. For example, studies have reported that certain derivatives can significantly reduce cell viability in breast and colon cancer cells, warranting further investigation into the specific mechanisms involved .
Agricultural Applications
Beyond medicinal uses, this compound may have applications in agriculture as a herbicide or pesticide. Compounds within this structural class have been explored for their ability to inhibit plant growth or pest populations effectively.
Case Study: Herbicidal Activity
Research has indicated that pyrimidine derivatives can act as effective herbicides by disrupting photosynthesis or other critical metabolic processes in plants. This application could be particularly beneficial in managing resistant weed species .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Aminolysis Reactions : Reacting carboxylic acid chlorides with amines to form amides.
- Substitution Reactions : Introducing chloro and ethylsulfanyl groups through nucleophilic substitution methods.
These synthetic pathways require careful control of reaction conditions to optimize yield and purity .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Impact of Aromatic Substitutions
Sulfanyl Group Variations
- Ethylsulfanyl (target compound) : Balances lipophilicity and solubility, offering moderate membrane permeability.
- Methylsulfanyl () : Lower lipophilicity may improve aqueous solubility but reduce tissue penetration.
- Propylsulfanyl () : Increased hydrophobicity could enhance bioavailability but accelerate hepatic metabolism.
Functional Group Additions
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Research Findings
- Substituent-Driven Bioactivity: Dichlorophenyl and ethylsulfanyl groups synergistically improve target binding in kinase assays compared to monosubstituted analogs .
- Metabolic Stability : Ethylsulfanyl derivatives exhibit longer half-lives in hepatic microsomes than methyl or propyl variants .
Biological Activity
5-chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 362.7 g/mol. The compound features a pyrimidine ring substituted with a chloro group and an ethylsulfanyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl3N3OS |
| Molecular Weight | 362.7 g/mol |
| CAS Number | 902250-72-0 |
Antimicrobial Activity
Research indicates that compounds containing the pyrimidine structure exhibit various antimicrobial activities. For instance, derivatives of pyrimidine have been tested against multiple bacterial and fungal strains, showing promising results comparable to established antibiotics like penicillin and ciprofloxacin.
In vitro studies have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis and other pathogenic strains. The minimum inhibitory concentration (MIC) values for this compound ranged from 1.56 to 6.25 µg/mL against several strains of mycobacteria, indicating potent antimycobacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chloro Substituents : The presence of chlorine atoms enhances lipophilicity and contributes to the compound's ability to penetrate bacterial membranes.
- Ethylsulfanyl Group : This moiety is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against microbial pathogens.
Case Studies
- Antimycobacterial Activity : A study conducted on a series of pyrimidine derivatives, including this compound, showed that this compound effectively inhibited the growth of Mycobacterium tuberculosis. The study highlighted the importance of substituent variations on the pyrimidine ring in modulating biological activity .
- Fungal Inhibition : Another investigation assessed the antifungal properties of similar compounds and found that those with structural similarities to this compound exhibited significant inhibition against various fungal strains .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-(2,6-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Step 1: Begin with a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. Full factorial or fractional factorial designs can identify critical interactions between parameters .
- Step 2: Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, as demonstrated by the ICReDD framework .
- Step 3: Validate predictions with small-scale experiments under inert conditions (e.g., glovebox for air-sensitive steps) . Monitor reaction progress via TLC or HPLC.
- Step 4: Optimize purification using column chromatography with gradient elution or recrystallization in aprotic solvents (e.g., DMF/water mixtures).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR in deuterated DMSO to resolve aromatic protons and confirm substitution patterns. DEPT-135 can differentiate CH/CH groups in the ethylsulfanyl moiety .
- X-ray Crystallography: Co-crystallize the compound with a heavy-atom derivative (e.g., brominated analogs) to enhance diffraction quality. Refinement software (e.g., SHELXL) can resolve disorder in the dichlorophenyl group .
- Mass Spectrometry: High-resolution ESI-MS in positive ion mode confirms molecular weight (<2 ppm error), while fragmentation patterns validate the pyrimidine backbone .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity and guide experimental design?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, the pyrimidine ring’s C4-carboxamide is susceptible to nucleophilic attack, guiding functionalization strategies .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational stability of the ethylsulfanyl group. Trajectory analysis in GROMACS can identify dominant rotamers .
- Machine Learning: Train models on existing pyrimidine analogs to predict regioselectivity in halogenation or cross-coupling reactions .
Q. How should researchers resolve contradictions between computational predictions and experimental results in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Triangulation: Cross-validate computational data (e.g., docking scores) with experimental assays (e.g., enzyme inhibition IC). Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .
- Sensitivity Analysis: Vary force field parameters (e.g., partial charges) in MD simulations to quantify uncertainty in binding affinity predictions .
- Factorial Replication: Repeat experiments under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables causing divergence .
Q. What strategies mitigate decomposition or byproduct formation during scale-up synthesis?
Methodological Answer:
- Reactor Design: Use flow chemistry with inline IR monitoring to maintain precise temperature control during exothermic steps (e.g., sulfanyl group introduction) .
- Byproduct Trapping: Add scavenger resins (e.g., polymer-bound thiourea) to sequester reactive intermediates like chlorinated byproducts .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify labile moieties. Lyophilization may stabilize the carboxamide group .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems despite low solubility?
Methodological Answer:
- Solubility Enhancement: Formulate with cyclodextrins or PEGylated surfactants. Phase solubility diagrams (Higuchi model) determine optimal host-guest ratios .
- Microscopy Techniques: Use confocal fluorescence microscopy with a BODIPY-labeled analog to track cellular uptake and sublocalization in real time .
- Proteomics: Perform pull-down assays with biotinylated derivatives and streptavidin beads. LC-MS/MS identifies binding partners, validated by SPR or ITC .
Data Contradiction Analysis
Q. How to address inconsistent crystallographic data (e.g., bond length variations) across research groups?
Methodological Answer:
- Standardization: Use IUCr-validated CIF files and ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Software Calibration: Cross-check refinements with multiple programs (e.g., Olex2 vs. SHELXTL). Discrepancies >3σ may indicate overlooked twinning or disorder .
- Collaborative Validation: Share raw diffraction data via repositories (e.g://CCDC) for independent re-refinement .
Q. What statistical approaches reconcile conflicting bioactivity data in SAR studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using random-effects models (RevMan software) to account for inter-lab variability. Exclude outliers via Grubbs’ test .
- Multivariate Regression: Corrogate bioactivity with descriptors (e.g., ClogP, polar surface area) to identify confounding variables (e.g., membrane permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
